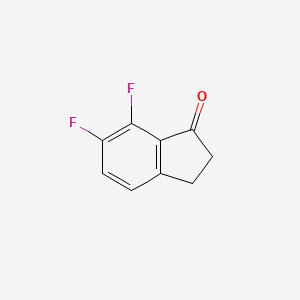

6,7-Difluoro-1-indanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,7-Difluoro-1-indanone is a chemical compound with the molecular formula C9H6F2O . It is used as a pharmaceutical intermediate .

Synthesis Analysis

Indanones can be synthesized through various methods. For instance, a two-step procedure was developed, starting from 2-ethynylbenzaldehyde. By means of a Cu-catalyzed intramolecular annulation reaction, 3-hydroxy-2,3-dihydro-1H-inden-1-one was prepared in 87% yield and a subsequent oxidation of it with Jones’ reagent enabled to obtain 4 in 95% yield . Another method involves the combination of In (OTf)3 and benzoic acid which promotes the coupling of alkynes and acetals to form 2,3-disubstituted indanones in excellent yield and diastereoselectivity via a tandem [2 + 2] cycloaddition and Nazarov reaction .Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, six hydrogen atoms, two fluorine atoms, and one oxygen atom . The average mass is 168.140 Da and the monoisotopic mass is 168.038666 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include an average mass of 168.140 Da and a monoisotopic mass of 168.038666 Da .Aplicaciones Científicas De Investigación

Polymer Solar Cells

6,7-Difluoro-1-indanone derivatives have been utilized in the design and synthesis of fused-ring electron acceptors for polymer solar cells. These molecules exhibit broad and strong absorption with high extinction coefficients. Fluorine substitution in these compounds has shown to enhance electron mobility, red-shift the absorption spectrum, and improve photovoltaic properties. Polymer solar cells using these fluorinated electron acceptors have demonstrated significantly higher power conversion efficiencies compared to their nonfluorinated counterparts (Dai et al., 2017).

Synthesis of Bioactive Compounds

The compound has been utilized in the efficient one-pot synthesis of trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins. These syntheses are significant for the convenient creation of pharmaceutical and biologically active compounds. The presence of fluorine in these molecules is noted for enhancing their lipophilicity, bioavailability, and uptake (Prakash et al., 2010).

Excited-State Intramolecular Proton Transfer (ESIPT)

7-Hydroxy-1-indanone, a related compound, has been chemically modified to study excited-state intramolecular proton transfer (ESIPT), resulting in unique tautomer emissions. Modifications have led to the generation of white light in a single ESIPT system, which has potential applications in organic light-emitting diodes (Tang et al., 2011).

Energetic and Structural Studies

The energetic study of biomass-derived compounds, including 6- and 7-hydroxy-1-indanones, has been conducted using experimental techniques and computational calculations. These studies help in understanding the thermodynamic stability and intramolecular interactions of such compounds (Silva & Silva, 2020).

Photoinduced Intramolecular Hydrogen Bonding

The structures of indanone derivatives have been studied in the context of photoinduced intramolecular hydrogen bonding. These studies provide insights into the conformational dynamics and electronic properties of such compounds, which are relevant in the design of functional materials (Sigalov et al., 2015).

Safety and Hazards

Direcciones Futuras

Indane-1,3-dione, a structure similar to 6,7-Difluoro-1-indanone, is among one of the most privileged scaffolds in chemistry. The derivatives of this structure can find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . This suggests that this compound and its derivatives could also have potential for diverse applications in the future.

Propiedades

IUPAC Name |

6,7-difluoro-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHVCFOIJUMUJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

881190-18-7 |

Source

|

| Record name | 6,7-difluoro-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2695387.png)

![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2695389.png)

![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride](/img/structure/B2695393.png)

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2695394.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2695399.png)